Kinome Selectivity Advantage: Fewer Off-Target Kinases Than MLi-2 at Sub-500 nM IC50
In a direct comparative kinome selectivity assessment using in vitro LRRK2 autophosphorylation assays, PFE-360 demonstrated an IC50 of 6 nM against wild-type LRRK2 compared to 4 nM for MLi-2 [1]. However, the critical differentiation emerges in off-target kinase profiling: when screened against a broad kinase panel, PFE-360 inhibited only 2 kinases other than LRRK2 (MST-2 and MAP3K5) with an IC50 below 500 nM, whereas MLi-2 inhibited 3 additional off-target kinases (MAP3K14, CLK4, and CLK2) at the same threshold [1]. Neither compound showed any measurable off-target activity below 100 nM [1]. This narrower off-target footprint reduces the number of potentially confounding pharmacological activities in cell-based and in vivo experiments.
| Evidence Dimension | Off-target kinase inhibition count (IC50 < 500 nM, excluding LRRK2) |
|---|---|
| Target Compound Data | 2 off-target kinases (MST-2, MAP3K5) with IC50 < 500 nM; 0 kinases < 100 nM |
| Comparator Or Baseline | MLi-2: 3 off-target kinases (MAP3K14, CLK4, CLK2) with IC50 < 500 nM; 0 kinases < 100 nM |
| Quantified Difference | PFE-360: 2 off-targets vs MLi-2: 3 off-targets (+50% more for MLi-2); qualitatively cleaner kinome profile |
| Conditions | In vitro LRRK2 autophosphorylation assay (WT-LRRK2); broad kinome selectivity panel; both compounds >97.4% purity confirmed by NMR and MS |
Why This Matters
A smaller number of off-target kinases reduces the risk of confounding phenotypes in mechanistic studies, making PFE-360 the preferred choice when data interpretation demands minimal polypharmacology.
- [1] Wang S, Kelly K, Brotchie JM, Koprich JB, West AB. Exosome markers of LRRK2 kinase inhibition. npj Parkinson's Disease. 2020;6:32. doi:10.1038/s41531-020-00138-7 View Source
